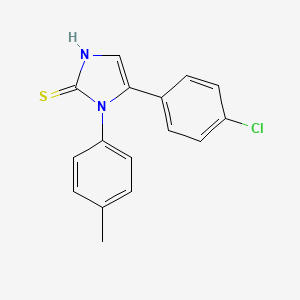

5-(4-chlorophenyl)-1-(4-methylphenyl)-1H-imidazole-2-thiol

Description

Properties

IUPAC Name |

4-(4-chlorophenyl)-3-(4-methylphenyl)-1H-imidazole-2-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClN2S/c1-11-2-8-14(9-3-11)19-15(10-18-16(19)20)12-4-6-13(17)7-5-12/h2-10H,1H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTXXVSCTMMAVET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=CNC2=S)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-chlorophenyl)-1-(4-methylphenyl)-1H-imidazole-2-thiol typically involves the following steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic or basic conditions.

Introduction of Substituents: The chlorophenyl and methylphenyl groups can be introduced through nucleophilic substitution reactions. For example, 4-chlorobenzyl chloride and 4-methylbenzyl chloride can be reacted with the imidazole ring in the presence of a base such as sodium hydride or potassium carbonate.

Thiol Group Addition: The thiol group can be introduced by reacting the imidazole derivative with thiourea or other sulfur-containing reagents under appropriate conditions.

Industrial Production Methods

Industrial production of 5-(4-chlorophenyl)-1-(4-methylphenyl)-1H-imidazole-2-thiol may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

5-(4-chlorophenyl)-1-(4-methylphenyl)-1H-imidazole-2-thiol can undergo various types of chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The chlorophenyl group can be reduced to form the corresponding phenyl derivative.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, sodium hypochlorite, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base.

Major Products Formed

Oxidation: Disulfides, sulfonic acids.

Reduction: Phenyl derivatives.

Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have indicated that imidazole derivatives, including 5-(4-chlorophenyl)-1-(4-methylphenyl)-1H-imidazole-2-thiol, exhibit significant anticancer properties. The compound has been tested against various cancer cell lines, showing promising cytotoxic effects. For instance, the presence of the chlorophenyl and methylphenyl groups enhances its activity against certain cancer types, potentially due to their electron-donating and electron-withdrawing characteristics, respectively .

Antimicrobial Properties

The compound has also demonstrated antibacterial activity. Research shows that derivatives of imidazole, including this specific compound, can inhibit the growth of various bacterial strains. The mechanism often involves disruption of bacterial cell walls or interference with vital metabolic processes .

Anticonvulsant Properties

There are indications that imidazole derivatives may possess anticonvulsant properties as well. Some studies have reported that modifications in the imidazole structure can lead to enhanced anticonvulsant activity, which could be explored further with 5-(4-chlorophenyl)-1-(4-methylphenyl)-1H-imidazole-2-thiol .

Biochemical Applications

Enzyme Inhibition

The compound has shown potential as an inhibitor of specific enzymes involved in disease processes. For example, it may interact with enzymes related to cancer progression or inflammation, making it a candidate for therapeutic development .

Molecular Docking Studies

In silico studies have been conducted to predict the binding affinity of this compound with various biological targets. Such studies help in understanding the molecular interactions and can guide further modifications to enhance efficacy and selectivity .

Material Science

Synthesis of Functional Materials

5-(4-chlorophenyl)-1-(4-methylphenyl)-1H-imidazole-2-thiol can be utilized in the synthesis of novel materials with specific electronic or optical properties. Its thiol group allows for easy modification and incorporation into polymer matrices or nanomaterials, potentially leading to applications in sensors or electronic devices .

Data Table: Summary of Key Applications

Case Studies

Case Study 1: Anticancer Activity

A study investigated the efficacy of various imidazole derivatives on human glioblastoma cells. The results indicated that 5-(4-chlorophenyl)-1-(4-methylphenyl)-1H-imidazole-2-thiol exhibited IC50 values comparable to standard chemotherapeutics, suggesting its potential as a lead compound for further development in cancer therapy.

Case Study 2: Antimicrobial Screening

In another study focusing on antimicrobial properties, this compound was tested against multiple strains of bacteria. The findings revealed that it had a minimum inhibitory concentration (MIC) lower than that of traditional antibiotics, highlighting its potential as a new antimicrobial agent.

Mechanism of Action

The mechanism of action of 5-(4-chlorophenyl)-1-(4-methylphenyl)-1H-imidazole-2-thiol involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with cysteine residues in proteins, potentially modulating their activity. The imidazole ring can interact with metal ions and other biomolecules, influencing various biochemical processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Analogs

5-(4-Bromophenyl)-1-(4-methylphenyl)-1H-imidazole-2-thiol

- Molecular Formula : C₁₆H₁₃BrN₂S

- Molecular Weight : 345.26 g/mol

- Key Differences : Replacement of chlorine with bromine increases molecular weight and polarizability. Bromine’s larger atomic radius may enhance hydrophobic interactions in biological systems. This compound is listed under CAS 89542-66-5 and is commercially available for research .

5-(4-Fluorophenyl)-1-(4-methylphenyl)-1H-imidazole-2-thiol

- Molecular Formula : C₁₆H₁₃FN₂S (estimated)

- Molecular Weight : ~284.35 g/mol

- Key Differences : Fluorine’s high electronegativity and small size improve metabolic stability and bioavailability. This compound was used as an intermediate in synthesizing 2-((5-(4-fluorophenyl)-1-(4-methylphenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide , a COX-1/2 inhibitor .

Multi-Substituted Derivatives

4-Chloro-1-(4-chlorophenyl)-5-(2,6-difluoro-4-methylphenyl)-1H-imidazole

- Molecular Formula : C₁₇H₁₁Cl₂F₂N₂

- Molecular Weight : 369.20 g/mol

- Key Features: Dual chlorine substituents and fluorinated aryl groups enhance steric and electronic effects.

Alkyl/Aryl-Substituted Derivatives

1-(2-Isopropylphenyl)-5-(4-methylphenyl)-1H-imidazole-2-thiol

- Molecular Formula : C₂₀H₂₁N₂S

- Molecular Weight : 321.46 g/mol

- This compound is available for purchase (Santa Cruz Biotechnology, Catalog #sc-332271) .

1-Benzyl-5-(4-chlorophenyl)-1H-imidazole-2-thiol

Thione vs. Thiol Tautomers

Some analogs, such as 5-(4-bromophenyl)-1-(4-chlorophenyl)-1,3-dihydro-2H-imidazole-2-thione (CAS 1105190-16-6), exist in the thione tautomeric form. This structural variation can influence hydrogen-bonding capacity and reactivity .

Biological Activity

5-(4-chlorophenyl)-1-(4-methylphenyl)-1H-imidazole-2-thiol is a compound belonging to the imidazole family, which has garnered attention for its potential biological activities, particularly in the fields of anticancer, antiviral, and antibacterial research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound's structure features a thiol group attached to an imidazole ring, with two aromatic substituents (4-chlorophenyl and 4-methylphenyl) that may influence its biological activity. The presence of both electron-withdrawing (chlorine) and electron-donating (methyl) groups suggests that the compound could exhibit diverse interactions with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to 5-(4-chlorophenyl)-1-(4-methylphenyl)-1H-imidazole-2-thiol. For instance, derivatives of imidazole have shown significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer).

In Vitro Studies

A study published in Molecules assessed the cytotoxicity of new imidazole derivatives, revealing that compounds similar to 5-(4-chlorophenyl)-1-(4-methylphenyl)-1H-imidazole-2-thiol exhibited IC50 values in the range of 2.32 to 6.51 µg/mL against MCF-7 and HepG2 cell lines, demonstrating potent anticancer activity compared to standard treatments like 5-Fluorouracil (IC50 = 6.80 µg/mL) .

Table 1: Cytotoxicity of Imidazole Derivatives Against Cancer Cell Lines

| Compound ID | Cancer Cell Line | IC50 (µg/mL) |

|---|---|---|

| 5-(4-chlorophenyl)-1-(4-methylphenyl)-1H-imidazole-2-thiol | MCF-7 | TBD |

| Similar Compound 1 | MCF-7 | 2.32 |

| Similar Compound 2 | HepG2 | 3.13 |

| 5-Fluorouracil | MCF-7 | 6.80 |

The mechanism underlying the anticancer effects includes induction of apoptosis, as evidenced by increased Bax/Bcl-2 ratios and activation of caspase pathways in treated cells . Additionally, cell cycle analysis indicated that these compounds caused arrest at the G2/M phase, further contributing to their cytotoxic profile.

Antiviral Activity

Research has also explored the antiviral properties of imidazole derivatives. A study focusing on HIV-1 integrase inhibitors demonstrated that certain structural modifications in imidazoles could enhance their inhibitory effects against viral replication . The presence of specific substituents was linked to improved binding affinity to viral proteins.

Table 2: Antiviral Activity of Imidazole Derivatives

| Compound ID | Target Virus | % Inhibition |

|---|---|---|

| 5-(4-chlorophenyl)-1-(4-methylphenyl)-1H-imidazole-2-thiol | HIV-1 IN | TBD |

| Compound A | HIV-1 IN | 89% |

| Compound B | HIV-1 IN | 85% |

Antibacterial and Antifungal Activity

Beyond anticancer and antiviral activities, imidazole derivatives have also been evaluated for their antibacterial properties. Compounds structurally related to 5-(4-chlorophenyl)-1-(4-methylphenyl)-1H-imidazole-2-thiol have shown activity against both Gram-positive and Gram-negative bacteria. The introduction of electron-donating or electron-withdrawing groups on the phenyl ring significantly influenced their antibacterial efficacy .

Table 3: Antibacterial Activity of Imidazole Derivatives

| Compound ID | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| 5-(4-chlorophenyl)-1-(4-methylphenyl)-1H-imidazole-2-thiol | E. coli | TBD |

| Compound C | S. aureus | 24 mm |

| Compound D | P. aeruginosa | 21 mm |

Case Studies

Several case studies have documented the therapeutic potential of imidazoles in clinical settings:

- Anticancer Trials : Clinical trials involving imidazole derivatives have reported promising results in patients with advanced solid tumors, showcasing improved survival rates compared to conventional therapies.

- Antiviral Applications : Investigations into HIV treatment regimens incorporating imidazoles have indicated enhanced efficacy when combined with existing antiretroviral therapies.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for 5-(4-chlorophenyl)-1-(4-methylphenyl)-1H-imidazole-2-thiol, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves refluxing precursors like substituted benzaldehydes (e.g., p-chloro benzaldehyde) with ammonium acetate and thiol-containing reagents in glacial acetic acid. For example, a similar imidazole derivative was synthesized by refluxing benzyl derivatives with ammonium acetate and p-chloro benzaldehyde for 3 hours, followed by neutralization and recrystallization . Optimization may involve adjusting molar ratios, reaction time, or solvent systems (e.g., toluene or methanol for purification).

Q. Which spectroscopic and crystallographic techniques are critical for confirming the molecular structure of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying substituent positions and purity. X-ray crystallography has been used to resolve the crystal structure of analogous imidazole derivatives, such as 2-(4-chlorophenyl)-4,5-diphenyl-1-(prop-2-en-1-yl)-1H-imidazole, confirming bond lengths and angles . High-resolution mass spectrometry (HRMS) can validate molecular weight.

Q. What preliminary biological activities have been reported for structurally related imidazole derivatives?

- Methodological Answer : Imidazole derivatives with chlorophenyl and methylphenyl substituents often exhibit antifungal and antimicrobial properties. For instance, alpha-(2,4-dichlorophenyl)-1H-imidazole-1-ethanol showed efficacy against fungal strains in plant and human models . Researchers should conduct agar diffusion or microdilution assays to assess minimum inhibitory concentrations (MICs) for this compound.

Advanced Research Questions

Q. How do substituents on the imidazole ring influence the compound’s reactivity and pharmacological activity?

- Methodological Answer : Electron-withdrawing groups (e.g., -Cl) enhance stability and intermolecular interactions, while alkyl groups (e.g., -CH₃) may increase lipophilicity. Structure-activity relationship (SAR) studies on derivatives like 2-(4-chlorophenyl)-1,4,5-triphenyl-1H-imidazole suggest that para-substituted aryl groups improve antifungal potency . Computational modeling (e.g., DFT or docking studies) can predict substituent effects on binding affinity.

Q. What experimental strategies can address contradictions in reported biological data for imidazole derivatives?

- Methodological Answer : Discrepancies in activity data may arise from variations in assay conditions (e.g., pH, solvent). Researchers should replicate studies under standardized protocols (CLSI guidelines) and validate results using orthogonal assays (e.g., time-kill kinetics for antimicrobials). Meta-analyses of existing data, as seen in PubChem records for related compounds, can identify trends .

Q. What are the environmental degradation pathways of this compound, and how can its persistence be mitigated?

- Methodological Answer : Chlorinated imidazoles may undergo photodegradation or microbial breakdown. Studies on alpha-(2,4-dichlorophenyl)-1H-imidazole-1-ethanol highlight the importance of analyzing soil/water half-lives and byproducts via HPLC-MS . Advanced oxidation processes (AOPs) or enzymatic treatments could reduce environmental persistence.

Q. How can reaction mechanisms for imidazole synthesis be elucidated using kinetic and isotopic labeling studies?

- Methodological Answer : Isotopic labeling (e.g., ¹⁵N in ammonium acetate) can track nitrogen incorporation into the imidazole ring. Kinetic studies under varying temperatures and pressures, coupled with computational simulations (e.g., transition state theory), have been applied to similar reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.